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Compound of Interest

Compound Name: Fluvoxketone

Cat. No.: B195942 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fluvoxketone, a known impurity in the

manufacturing of the Selective Serotonin Reuptake Inhibitor (SSRI) Fluvoxamine, with other

notable ketone impurities found in the synthesis of widely prescribed SSRIs, namely Sertraline

and Citalopram. The objective is to offer a detailed overview of their chemical properties,

potential impact on drug quality, and the analytical and toxicological methodologies required for

their assessment, thereby supporting robust drug development and ensuring patient safety.

Introduction to Ketone Impurities in SSRIs
The synthesis of complex active pharmaceutical ingredients (APIs) like SSRIs can lead to the

formation of various process-related impurities. Among these, ketone-containing molecules can

arise from incomplete reactions, side reactions, or degradation of starting materials and

intermediates. These impurities are of significant concern as they can potentially affect the

purity, stability, and safety of the final drug product. Regulatory bodies such as the U.S. Food

and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the

International Council for Harmonisation (ICH) guidelines, mandate strict control over impurities

in drug substances.[1][2][3]

This guide focuses on a comparative analysis of three specific ketone impurities:

Fluvoxketone: An impurity in the synthesis of Fluvoxamine.[4]
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Sertraline 2,3-Dichloro Ketone Impurity: An impurity associated with the manufacturing of

Sertraline.[5][6]

Citalopram Ketone: An impurity found in the synthesis of Citalopram.[2]

Comparative Data Summary
The following tables summarize the key chemical and physical properties of the three ketone

impurities, providing a basis for comparative assessment.

Impurity Name Parent SSRI
Chemical
Structure

Molecular
Formula

Molecular
Weight

Fluvoxketone Fluvoxamine

5-Methoxy-1-[4-

(trifluoromethyl)p

henyl]pentan-1-

one

C₁₃H₁₅F₃O₂ 260.25 g/mol

Sertraline 2,3-

Dichloro Ketone

Impurity

Sertraline

4-(2,3-

Dichlorophenyl)-

3,4-

dihydronaphthale

n-1(2H)-one

C₁₆H₁₂Cl₂O 291.17 g/mol

Citalopram

Ketone
Citalopram

4-

(Dimethylamino)-

1-[(1RS)-1-[3-

(dimethylamino)p

ropyl]-1-(4-

fluorophenyl)-1,3

-

dihydroisobenzof

uran-5-yl]butan-

1-one

C₂₅H₃₃FN₂O₂ 412.54 g/mol

Table 1: Chemical Properties of Selected Ketone Impurities in SSRI Manufacturing.
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Parameter Fluvoxketone
Sertraline 2,3-
Dichloro Ketone
Impurity

Citalopram Ketone

Purity (Typical)

>98% (Commercially

available reference

standard)

>95% (Commercially

available reference

standard)

>98% (Commercially

available reference

standard)

Appearance Not specified Light Beige Solid Not specified

Solubility

Soluble in organic

solvents such as

methanol and

acetonitrile.

Soluble in organic

solvents.

Soluble in organic

solvents.

Stability

Stability data is not

publicly available.

Forced degradation

studies are

recommended.

Stable under standard

conditions. Forced

degradation studies

are recommended.

Stable under standard

conditions. Forced

degradation studies

are recommended.

Table 2: Physical and Stability Characteristics of Ketone Impurities.

Experimental Protocols
Detailed experimental protocols are crucial for the accurate identification, quantification, and

toxicological assessment of these impurities. The following are proposed methodologies based

on established analytical and toxicological testing principles.

Analytical Method for Identification and Quantification
A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled

with Mass Spectrometry (MS) is recommended for the simultaneous detection and

quantification of these ketone impurities.[7][8][9]

Objective: To develop and validate a single HPLC-MS method for the separation and

quantification of Fluvoxketone, Sertraline 2,3-Dichloro Ketone Impurity, and Citalopram

Ketone in their respective drug substances.
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Instrumentation:

HPLC system with a UV/Vis or Diode Array Detector (DAD)

Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI)

source

Chromatographic Conditions (starting point for method development):

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

Mobile Phase A: 0.1% Formic acid in Water

Mobile Phase B: 0.1% Formic acid in Acetonitrile

Gradient Elution: A linear gradient from 10% B to 90% B over 20 minutes, followed by a 5-

minute hold at 90% B and a 5-minute re-equilibration at 10% B.

Flow Rate: 1.0 mL/min

Column Temperature: 30 °C

Injection Volume: 10 µL

Detection: UV at a suitable wavelength (e.g., 230 nm) and MS detection in positive ion

mode.

Sample Preparation:

Prepare individual stock solutions of Fluvoxketone, Sertraline 2,3-Dichloro Ketone Impurity,

and Citalopram Ketone reference standards in a suitable solvent (e.g., acetonitrile) at a

concentration of 1 mg/mL.

Prepare a mixed standard solution containing all three impurities at a concentration of 10

µg/mL each.

Prepare a sample solution of the SSRI drug substance at a concentration of 1 mg/mL in the

mobile phase.
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Spike the drug substance sample solution with the mixed impurity standard to assess

specificity and recovery.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines,

including specificity, linearity, range, accuracy, precision (repeatability and intermediate

precision), limit of detection (LOD), and limit of quantification (LOQ).

Forced Degradation Studies
Forced degradation studies are essential to understand the stability of the ketone impurities

and to ensure the analytical method is stability-indicating.[10][11][12][13]

Objective: To assess the stability of Fluvoxketone, Sertraline 2,3-Dichloro Ketone Impurity,

and Citalopram Ketone under various stress conditions.

Stress Conditions:

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

Thermal Degradation: Dry heat at 105 °C for 48 hours.

Photolytic Degradation: Exposure to UV light (254 nm) and visible light in a photostability

chamber.

Procedure:

Prepare solutions of each ketone impurity (e.g., 100 µg/mL) in a suitable solvent.

Expose the solutions to the stress conditions outlined above.

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable

concentration for HPLC-MS analysis.
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Analyze the stressed samples using the validated analytical method to identify and quantify

any degradation products.

In Silico and In Vitro Toxicological Assessment
Given the potential for impurities to be genotoxic, a thorough toxicological assessment is

required.[14] An integrated approach combining in silico prediction and in vitro assays is

recommended.

Objective: To evaluate the genotoxic and cytotoxic potential of Fluvoxketone, Sertraline 2,3-

Dichloro Ketone Impurity, and Citalopram Ketone.

3.1 In Silico Toxicity Prediction:

Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict the potential for

mutagenicity and carcinogenicity.[14]

Software tools such as DEREK Nexus®, Sarah Nexus, and Leadscope® can be used to

identify structural alerts for genotoxicity.

3.2 In Vitro Genotoxicity Assays (as per ICH M7 guidelines):[15]

Bacterial Reverse Mutation Assay (Ames Test): To assess the potential for point mutations.

The assay should be conducted with and without metabolic activation (S9 fraction).

In Vitro Mammalian Cell Micronucleus Test: To evaluate the potential for clastogenic and

aneugenic effects.

3.3 In Vitro Cytotoxicity Assay:

MTT or Neutral Red Uptake Assay: To determine the concentration at which the impurities

exhibit cytotoxic effects on a relevant mammalian cell line (e.g., HepG2).[16]

Visualizations
The following diagrams illustrate key workflows and concepts relevant to the analysis and

assessment of ketone impurities in SSRI manufacturing.
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Caption: Workflow for the comparative analysis of ketone impurities.
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Caption: Plausible signaling pathway affected by reactive impurities.

Conclusion
The control of ketone impurities such as Fluvoxketone, Sertraline 2,3-Dichloro Ketone

Impurity, and Citalopram Ketone is a critical aspect of SSRI manufacturing. This guide provides

a framework for a comparative assessment of these impurities. While direct comparative data

is not readily available in the public domain, the proposed experimental protocols offer a

standardized approach for their evaluation. By implementing robust analytical methods,

conducting thorough stability studies, and performing comprehensive toxicological

assessments, pharmaceutical manufacturers can ensure the quality, safety, and efficacy of their
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SSRI products, in compliance with global regulatory standards. Further research into the

specific biological effects of these ketone impurities is warranted to deepen our understanding

of their potential impact on patient health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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